(S)-2-Amino-7-hydroxyheptanoic acid

Description

BenchChem offers high-quality (S)-2-Amino-7-hydroxyheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-7-hydroxyheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

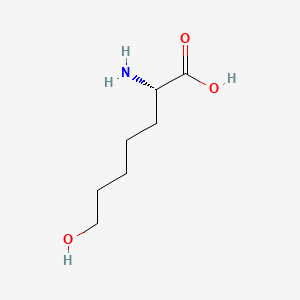

IUPAC Name |

(2S)-2-amino-7-hydroxyheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c8-6(7(10)11)4-2-1-3-5-9/h6,9H,1-5,8H2,(H,10,11)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNFYWQGCVWFSF-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@@H](C(=O)O)N)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to CAS 2136908-21-7: A Compound with Limited Publicly Available Data

This lack of information prevents the creation of a detailed technical guide as requested. The synthesis, mechanism of action, and potential applications of this compound are also not documented in accessible literature. Consequently, experimental protocols for its analysis or use in research and development cannot be provided at this time.

It is important for researchers to exercise caution when encountering a compound with such limited characterization. The absence of safety data, including a Material Safety Data Sheet (MSDS), means that its potential hazards, handling precautions, and toxicity are unknown.

General Considerations for Uncharacterized Compounds in Drug Development

In the field of drug development, the initial stages of research heavily rely on the thorough characterization of a compound's physicochemical properties. These properties are fundamental to understanding its behavior, potential efficacy, and safety profile. The typical workflow for a novel compound would involve:

-

Structural Elucidation: Confirmation of the chemical structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

-

Purity Assessment: Determination of the compound's purity using methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

-

Physicochemical Profiling: Measurement of key parameters such as solubility in various solvents, melting and boiling points, pKa, and logP.

The data gathered from these initial studies are critical for formulation development, preclinical testing, and ultimately, for regulatory submissions.

The Path Forward for Investigating CAS 2136908-21-7

For researchers who have synthesized or are in possession of CAS 2136908-21-7, the immediate next steps should involve a comprehensive analytical characterization. The following experimental workflow is recommended:

A Technical Guide to Determining the Aqueous Solubility Profile of (S)-2-Amino-7-hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for characterizing the aqueous solubility profile of (S)-2-Amino-7-hydroxyheptanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and biotechnological research. As a molecule possessing acidic (carboxylic acid), basic (α-amino), and polar (hydroxyl) functional groups, its solubility is critically dependent on physicochemical conditions, most notably pH and temperature. We present the theoretical underpinnings of its solubility behavior, detailed, field-proven experimental protocols for generating a robust solubility profile, and a discussion on the interpretation of this data for applications in drug development and formulation. The methodologies described herein are designed to establish a self-validating system for accurate and reproducible solubility determination.

Introduction: The Critical Role of Solubility

(S)-2-Amino-7-hydroxyheptanoic acid is a chiral, non-canonical amino acid. Its structure, featuring a seven-carbon chain with an α-amino group, a terminal hydroxyl group, and a carboxylic acid, suggests complex solubility behavior. In drug development, aqueous solubility is a paramount physicochemical property. It directly influences a compound's dissolution rate, bioavailability, and the feasibility of developing parenteral and oral liquid dosage forms. A thorough understanding of the solubility profile across a range of physiological and formulation conditions is therefore a non-negotiable prerequisite for advancing a candidate molecule.

This document serves as a senior application scientist's guide to systematically determining this profile, focusing on the causality behind experimental choices and ensuring the generation of trustworthy, high-integrity data.

Physicochemical Fundamentals of (S)-2-Amino-7-hydroxyheptanoic Acid Solubility

The solubility of (S)-2-Amino-7-hydroxyheptanoic acid in water is governed by the ionization state of its functional groups. As an amphoteric compound, it can exist in cationic, zwitterionic, and anionic forms depending on the pH of the solution.[1]

-

At Low pH (pH < pKa₁): The carboxylic acid group is protonated (-COOH) and the amino group is also protonated (-NH₃⁺). The molecule carries a net positive charge, which enhances its interaction with polar water molecules, leading to increased solubility.[2][3]

-

At Intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid deprotonates to form a carboxylate (-COO⁻), while the amino group remains protonated (-NH₃⁺). In this state, the molecule is a zwitterion, possessing both a positive and a negative charge, but with a net charge of zero.[4] The solubility of the compound is typically at its minimum at or near its isoelectric point (pI), where the net charge is zero, reducing its interaction with water molecules.[5]

-

At High pH (pH > pKa₂): The amino group deprotonates to its neutral form (-NH₂), while the carboxylate group remains (-COO⁻). The molecule carries a net negative charge, which again promotes interaction with water and increases solubility.[2]

The terminal hydroxyl group (-OH) on the heptanoic acid chain is a polar group that can participate in hydrogen bonding with water, contributing to the molecule's overall intrinsic solubility.

To predict this behavior, estimating the pKa values is essential. For most α-amino acids, the pKa of the α-carboxyl group (pKa₁) is approximately 2-3, and the pKa of the α-ammonium group (pKa₂) is around 9-10.[6] The isoelectric point (pI) for a neutral amino acid can be estimated as the average of pKa₁ and pKa₂.[4]

Caption: Relationship between pH, ionization state, and solubility.

Experimental Determination of the Solubility Profile

Gold Standard: The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the benchmark for determining equilibrium solubility.[7][8] It involves agitating an excess amount of the solid compound in a specific solvent (e.g., buffered aqueous solutions) for a sufficient period to reach equilibrium.

Protocol: Shake-Flask Solubility Determination

-

Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to pH 10) using buffers with known composition and ionic strength.

-

Sample Addition: Add an excess of solid (S)-2-Amino-7-hydroxyheptanoic acid to vials containing a known volume of each buffer. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined time (e.g., 24-48 hours). A preliminary kinetic study should be performed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]

Self-Validation and Trustworthiness:

-

Visual Confirmation: Always visually confirm the presence of undissolved solid before sampling.

-

Kinetic Confirmation: Perform a time-to-equilibrium study by taking samples at multiple time points (e.g., 4, 8, 24, 48 hours) to ensure the concentration has plateaued.

-

pH Measurement: Measure the pH of the supernatant after equilibration to confirm the final pH of the saturated solution.[7]

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Quantification: HPLC-UV Method

A validated HPLC method is crucial for accurate quantification. Since most amino acids lack a strong chromophore, derivatization is often necessary for UV detection.[10] However, for solubility studies, direct detection at low UV wavelengths (190-210 nm) may be feasible if the buffer components do not interfere.

Protocol: HPLC-UV Quantification

-

Column: Use a reversed-phase column (e.g., C18).

-

Mobile Phase: A simple isocratic or gradient method using an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detector set to a low wavelength (e.g., 200 nm).

-

Standard Curve: Prepare a standard curve of (S)-2-Amino-7-hydroxyheptanoic acid in the mobile phase across a range of concentrations that will bracket the expected sample concentrations.

-

Validation: Validate the method for linearity, accuracy, and precision as per standard guidelines.[11]

Data Presentation and Interpretation

The pH-Solubility Profile

The data from the shake-flask experiments should be compiled into a table and plotted as Solubility (mg/mL or mM) versus pH.

Table 1: Illustrative pH-Solubility Data for (S)-2-Amino-7-hydroxyheptanoic Acid at 25°C

| Final Measured pH | Solubility (mg/mL) | Dominant Species |

| 2.1 | 25.5 | Cationic |

| 4.0 | 5.2 | Zwitterionic |

| 5.8 (pI) | 1.8 | Zwitterionic |

| 7.4 | 4.5 | Zwitterionic/Anionic |

| 9.0 | 18.9 | Anionic |

| 10.5 | 45.2 | Anionic |

This profile is invaluable for pre-formulation. For an intravenous formulation, a pH that ensures a solubility well above the target concentration would be selected. For oral formulations, this profile helps predict how solubility will change as the drug passes through the varying pH environments of the gastrointestinal tract. The lowest solubility value on the curve, near the pI, is termed the intrinsic solubility (S₀).

The Temperature-Solubility Profile

The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[12][13] This is a critical parameter for manufacturing processes, stability testing, and predicting behavior under physiological conditions (37°C).

Protocol: Temperature Dependence Study

-

Repeat the shake-flask experiment at a minimum of three temperatures (e.g., 4°C, 25°C, and 37°C).

-

Perform the experiments at a pH where the compound has sufficient solubility to be accurately measured, but is not so high as to mask the temperature effect (e.g., at pH 7.4).

Table 2: Illustrative Temperature-Solubility Data at pH 7.4

| Temperature (°C) | Solubility (mg/mL) |

| 4 | 2.1 |

| 25 | 4.5 |

| 37 | 7.8 |

This data confirms that the dissolution is endothermic and provides critical information for controlling crystallization during storage (e.g., refrigeration). The thermodynamic properties of dissolution, such as the enthalpy of solution, can be calculated from these data using the van 't Hoff equation.[14]

Effect of Cosolvents

For poorly soluble compounds, cosolvents are often used in formulations to enhance solubility.[15][16] Cosolvents work by reducing the polarity of the aqueous medium.

Protocol: Cosolvent Screening

-

Prepare a series of aqueous solutions containing increasing percentages (v/v) of a pharmaceutically acceptable cosolvent (e.g., ethanol, propylene glycol, or PEG 400).

-

Determine the equilibrium solubility in each cosolvent mixture using the shake-flask method at a fixed pH and temperature.

Table 3: Illustrative Effect of Propylene Glycol on Solubility at pH 7.4 and 25°C

| Propylene Glycol (% v/v) | Solubility (mg/mL) |

| 0 | 4.5 |

| 10 | 12.3 |

| 20 | 35.1 |

| 40 | 98.6 |

This data is essential for developing liquid formulations, allowing the formulator to select the minimum amount of cosolvent needed to achieve the target drug concentration, thereby minimizing potential toxicity.

Conclusion

Characterizing the aqueous solubility profile of (S)-2-Amino-7-hydroxyheptanoic acid is a foundational step in its development pathway. By employing systematic, validated methodologies like the shake-flask method coupled with robust HPLC analysis, researchers can generate a comprehensive and trustworthy dataset. This profile, encompassing the effects of pH, temperature, and cosolvents, provides the critical insights necessary for informed decision-making in lead optimization, pre-formulation, and the ultimate design of a safe and effective drug product. The causality-driven approach outlined in this guide ensures that the generated data is not merely a set of numbers, but a deep understanding of the molecule's behavior in aqueous environments.

References

-

Vaia. (n.d.). Suggest a reason why amino acids are usually more soluble at - pH. Retrieved from [Link]

-

FlexiPrep. (n.d.). Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. Retrieved from [Link]

-

Paul, T., et al. (2020). Thermodynamic analysis for the dissolution of two similar amino acids in sodium sulfate aqueous solution. Canadian Journal of Chemistry, 98(11), 724-733. Retrieved from [Link]

-

Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

-

Bhardwaj, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1847-1858. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins, Ch 27 contents. Table of pKa and pI values. Retrieved from [Link]

-

Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels? Retrieved from [Link]

-

Pehlivan, M., et al. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. Molecules, 25(13), 3058. Retrieved from [Link]

- Microsoft Word. (n.d.). pKa-Values-for-Proteogenic-Alpha-Amino-Acids.docx.

-

Bhardwaj, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1847-1858. Retrieved from [Link]

-

Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Retrieved from [Link]

-

Encyclopedia.pub. (2023, March 24). Zwitterionics Surfactants. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino acids in aqueous solution. Effect of molecular structure and temperature on thermodynamics of dissolution. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic analysis for the dissolution of two similar amino acids in sodium sulfate aqueous solution. Retrieved from [Link]

-

Fuchs, A., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(20), 6755-6762. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

ResearchGate. (2025, December 24). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

-

Reddit. (2021, January 4). MCAT Biochem: pKA values to know for amino acids? Retrieved from [Link]

-

Patel, A. J., et al. (2014). Solvation thermodynamics from cavity shapes of amino acids. Proceedings of the National Academy of Sciences, 111(42), 15060-15065. Retrieved from [Link]

-

Spectroscopy Online. (2023, October 9). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Retrieved from [Link]

-

Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 654-660. Retrieved from [Link]

-

Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

-

Zhang, X., et al. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. Chemistry, 8(22), 5107-5111. Retrieved from [Link]

-

ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

-

Electronic Code of Federal Regulations. (2012, August 3). 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. Retrieved from [Link]

-

Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

-

Grokipedia. (n.d.). Cosolvent. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

-

Domínguez, I., et al. (2023). Solubility of Amino Acids in the Eutectic Solvent Constituted by Sodium Acetate Trihydrate and Urea and in Its Mixture with Water. Molecules, 28(2), 708. Retrieved from [Link]

-

Tofan, A., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC International, 96(5), 1033-1038. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from [Link]

-

Shimadzu Asia Pacific. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

Waters. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Retrieved from [Link]

-

Abdulra'uf, L. B., & Sirajo, U. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 32-40. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Amino-7-hydroxyheptanoic acid. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vaia.com [vaia.com]

- 3. quora.com [quora.com]

- 4. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 5. flinnsci.com [flinnsci.com]

- 6. Reddit - Please wait for verification [reddit.com]

- 7. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. legislation.gov.uk [legislation.gov.uk]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. myfoodresearch.com [myfoodresearch.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Cosolvent - Wikipedia [en.wikipedia.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Stereochemical Stability of (S)-2-Amino-7-hydroxyheptanoic Acid Enantiomers

Abstract

(S)-2-Amino-7-hydroxyheptanoic acid is a non-proteinogenic amino acid of increasing interest in pharmaceutical research and development due to its potential as a chiral building block in the synthesis of novel therapeutic agents. As with any chiral molecule intended for pharmaceutical use, ensuring the stereochemical integrity of the desired (S)-enantiomer is of paramount importance, as the opposite enantiomer may exhibit different pharmacological, toxicological, or metabolic properties. This in-depth technical guide provides a comprehensive overview of the factors influencing the stereochemical stability of (S)-2-Amino-7-hydroxyheptanoic acid, outlines robust analytical methodologies for assessing its enantiomeric purity, and details protocols for conducting forced degradation studies to elucidate potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, formulation, and analysis of chiral molecules.

Introduction: The Significance of Stereochemical Stability

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. In the context of drug development, one enantiomer of a chiral compound may be therapeutically active, while the other could be inactive or even elicit adverse effects. The Food and Drug Administration (FDA) and other regulatory agencies mandate a thorough understanding and control of the stereochemical composition of any new chiral drug substance.[1][2] Therefore, a comprehensive evaluation of the stereochemical stability of (S)-2-Amino-7-hydroxyheptanoic acid is not merely a matter of analytical due diligence but a critical component of ensuring the safety and efficacy of any resulting pharmaceutical product.

The unique structure of (S)-2-Amino-7-hydroxyheptanoic acid, featuring a primary amino group at the chiral center (C2) and a terminal hydroxyl group on a flexible heptanoic acid backbone, presents a specific set of stability considerations. This guide will delve into the potential for racemization at the α-carbon and other degradation pathways that could compromise the enantiomeric purity of this molecule.

Foundational Principles of Stereochemical Instability in α-Amino Acids

The primary mechanism of stereochemical instability in α-amino acids is racemization, the process by which an enantiomerically pure sample converts into a mixture of equal parts of both enantiomers. This process typically proceeds through the formation of a planar, achiral carbanion intermediate at the α-carbon.[3] The lability of the α-hydrogen is a key factor influencing the rate of racemization.

Several factors can catalyze or accelerate the racemization of amino acids:

-

pH: Both acidic and basic conditions can promote racemization.[3][4] In basic media, a proton can be directly abstracted from the α-carbon. Under acidic conditions, protonation of the carboxyl group can facilitate enolization, leading to the loss of stereochemistry.

-

Temperature: Elevated temperatures provide the necessary activation energy for the α-proton abstraction and subsequent reprotonation, thereby increasing the rate of racemization.[5][6]

-

Metal Ions: Divalent and trivalent metal ions, such as Cu(II), Co(II), and Al(III), can chelate with the amino acid, increasing the acidity of the α-hydrogen and significantly accelerating the rate of racemization.[4][7][8]

-

Aldehydes: Aldehydes can form a Schiff base (imine) with the amino group, which enhances the acidity of the α-proton and facilitates racemization.

Potential Degradation Pathways for (S)-2-Amino-7-hydroxyheptanoic Acid

Beyond racemization, other chemical degradation pathways can affect the stability of (S)-2-Amino-7-hydroxyheptanoic acid. The presence of both amino and hydroxyl functional groups introduces the possibility of various reactions.

Racemization at the α-Carbon

The primary stereochemical stability concern for (S)-2-Amino-7-hydroxyheptanoic acid is the potential for racemization at the C2 position, leading to the formation of its (R)-enantiomer.

Caption: Proposed racemization mechanism for (S)-2-Amino-7-hydroxyheptanoic acid.

Other Potential Degradation Pathways

The functional groups in (S)-2-Amino-7-hydroxyheptanoic acid make it susceptible to other degradation reactions, including:

-

Oxidation: The primary alcohol at the C7 position can be oxidized to an aldehyde and subsequently to a carboxylic acid. The amino group can also be a site of oxidation. Metal-catalyzed oxidation is a known degradation pathway for proteins and amino acids.[9][10]

-

Deamination: The loss of the amino group can occur, particularly under harsh conditions, leading to the formation of a keto acid.

-

Decarboxylation: The loss of the carboxyl group as carbon dioxide can be induced by heat or other stressors.

-

Intramolecular Cyclization: The terminal hydroxyl group could potentially react with the carboxylic acid to form a lactone, especially under acidic conditions and heat.

Analytical Methodologies for Assessing Stereochemical Stability

A robust, stability-indicating analytical method is crucial for accurately quantifying the enantiomeric purity of (S)-2-Amino-7-hydroxyheptanoic acid and detecting any potential degradation products.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating and quantifying enantiomers. The primary approach involves the use of a Chiral Stationary Phase (CSP). The separation is based on the differential interactions between the enantiomers and the chiral selector on the CSP, leading to different retention times.

| Parameter | Recommended Starting Conditions |

| Column | Crown ether-based (e.g., CROWNPAK CR(+)) or polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | Perchloric acid buffer (pH 1.0-2.0) for crown ether columns; Hexane/Isopropanol/Trifluoroacetic acid for polysaccharide columns |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the amino acid must first be derivatized to make it volatile. A common derivatization procedure involves esterification of the carboxyl group followed by acylation of the amino group. The resulting diastereomers can then be separated on a chiral GC column.

Mass Spectrometry (MS) Based Methods

Mass spectrometry can be used to determine enantiomeric excess through the formation of diastereomeric complexes with a chiral selector, such as a cyclodextrin, in the gas phase. The different stabilities of these complexes can be measured to quantify the enantiomeric ratio.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[11] These studies involve subjecting the compound to conditions more severe than those it would experience during storage.

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Methodology

-

Sample Preparation: Prepare stock solutions of (S)-2-Amino-7-hydroxyheptanoic acid in a suitable solvent (e.g., water or a mild buffer).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for up to 72 hours.

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for up to 72 hours.

-

Oxidative Stress: Treat the sample with 3% hydrogen peroxide at room temperature for up to 24 hours.

-

Thermal Stress: Expose the solid drug substance and a solution to 80°C for up to one week.

-

Photolytic Stress: Expose the solid and solution samples to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 24, 48, 72 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a validated stability-indicating chiral HPLC method.

-

Peak Purity and Identification: Assess the purity of the main peak and identify any degradation products using a mass spectrometer.

Data Interpretation and Reporting

The results of the stability studies should be tabulated to clearly present the percentage of the (S)-enantiomer remaining, the percentage of the (R)-enantiomer formed, and the percentage of any other degradation products at each time point under each stress condition.

Table 1: Example Data Summary from Forced Degradation Studies

| Stress Condition | Time (h) | (S)-Enantiomer (%) | (R)-Enantiomer (%) | Total Degradants (%) |

| 0.1 M HCl, 60°C | 0 | 99.9 | <0.1 | <0.1 |

| 24 | 98.5 | 0.8 | 0.7 | |

| 72 | 95.2 | 2.5 | 2.3 | |

| 0.1 M NaOH, 60°C | 0 | 99.9 | <0.1 | <0.1 |

| 24 | 97.1 | 1.5 | 1.4 | |

| 72 | 92.8 | 4.1 | 3.1 | |

| 3% H₂O₂, RT | 0 | 99.9 | <0.1 | <0.1 |

| 24 | 99.5 | <0.1 | 0.4 |

Conclusion and Recommendations

A thorough understanding of the stereochemical stability of (S)-2-Amino-7-hydroxyheptanoic acid is essential for its successful development as a pharmaceutical intermediate or active ingredient. This guide has outlined the key factors that can influence its enantiomeric integrity, provided a framework for robust analytical testing, and detailed a protocol for forced degradation studies.

It is recommended that a comprehensive stability program be implemented early in the development process. This should include:

-

Development and validation of a stability-indicating chiral analytical method.

-

Execution of forced degradation studies to identify potential degradation pathways.

-

Long-term and accelerated stability studies under ICH-recommended storage conditions.

By proactively addressing the stereochemical stability of (S)-2-Amino-7-hydroxyheptanoic acid, researchers and drug developers can ensure the quality, safety, and efficacy of their final products.

References

-

Patel, S., et al. (2023). A review on modern and advanced analytical techniques for the determination of chiral drugs and their impurities. ResearchGate. [Link]

-

Julian, R. R., & Beauchamp, J. L. (2000). On the Stability of Amino Acid Zwitterions in the Gas Phase: The Influence of Derivatization, Proton Affinity, and Alkali Ion Addition. Journal of the American Chemical Society. [Link]

-

Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. [Link]

-

Truman, R. (2023). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. Creation Ministries International. [Link]

- Pirkle, W. H., & Welch, C. J. (1984). Resolution of racemic amino acids.

-

Andersson, M., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC. [Link]

-

Truman, R. (2023). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. [Link]

-

Stadtman, E. R. (1990). Metal Ion-Catalyzed Oxidation of Proteins: Biochemical Mechanism and Biological Consequences. PubMed. [Link]

-

Kubendiran Kumaran. (2012). Protecting groups in amino acids. ResearchGate. [Link]

-

FDA. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]

-

GMP Navigator. (1992). FDA'S POLICY STATEMENT FOR THE DEVELOPMENT OF NEW STEREOISOMERIC DRUGS. GMP Navigator. [Link]

-

Zavitsas, A. A. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Scirp.org. [Link]

-

Albericio, F., et al. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Lowther, W. T., et al. (2002). Structural basis of catalysis by monometalated methionine aminopeptidase. PNAS. [Link]

-

Wiebe, O. R., & Moran, J. (2021). Mechanistic Insight into Metal Ion-Catalyzed Transamination. Journal of the American Chemical Society. [Link]

-

Gould, I. R., et al. (2015). The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids. ResearchGate. [Link]

-

Zhang, T., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. ResearchGate. [Link]

-

Isobe, K., et al. (2018). Effects of pH and temperature on enzyme activity and stability. ResearchGate. [Link]

-

Zavitsas, A. A. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Semantic Scholar. [Link]

-

Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. [Link]

-

Reddy, G. S., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. [Link]

-

Fürst, P., et al. (1990). Stability of Human Blood Serum Aminoacids After Storage at Different pH and Temperature Conditions. PubMed. [Link]

-

Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

-

Darwish, I. A., et al. (2011). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. ResearchGate. [Link]

-

Gumerov, F., et al. (2025). Influence of OH Groups of Hydroxyfullerene on the Mechanism of Its Complex Formation with the Lys-2Gly Peptide Dendrimer. MDPI. [Link]

-

Hawe, A., et al. (2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

-

Volkin, D. B., et al. (2009). Forced degradation studies: an essential tool for the formulation development of vaccines. Dove Medical Press. [Link]

-

Singh, P. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. ResearchGate. [Link]

-

deRojas-Walker, T., et al. (2005). Bacterial Poly(hydroxyalkanoates) as a Source of Chiral Hydroxyalkanoic Acids. Biomacromolecules. [Link]

-

Le, L., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

-

Scaloni, A., et al. (1991). Determination of the chirality of amino acid residues in the course of subtractive Edman degradation of peptides. PubMed. [Link]

-

Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

-

Li, A., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]

-

Hobby, J. A., et al. (2002). Synthesis of All Nineteen Appropriately Protected Chiral ??-Hydroxy Acid Equivalents of the ??-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

-

Godfrin, P. D., et al. (2024). Amino Acids Stabilizing Effect on Protein and Colloidal Dispersions. arXiv. [Link]

-

Lu, J., et al. (2008). Effects of hydroxyl group distribution on the reactivity, stability and optical properties of fullerenols. PubMed. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. creation.com [creation.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions [scirp.org]

- 9. Metal ion-catalyzed oxidation of proteins: biochemical mechanism and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. researchgate.net [researchgate.net]

The Emerging Role of 7-Hydroxyheptanoic Acid Derivatives in Drug Discovery: A Technical Guide

This guide provides an in-depth exploration of 7-hydroxyheptanoic acid and its derivatives as a promising scaffold in modern drug discovery. We will delve into the synthesis, biological activities, and therapeutic potential of these compounds, offering a technical resource for researchers, scientists, and drug development professionals. Our focus will be on providing not just a list of facts, but a causal understanding of experimental choices and the inherent logic of the scientific process.

Introduction: The Untapped Potential of a Simple Scaffold

7-Hydroxyheptanoic acid, a relatively simple ω-hydroxy fatty acid, has traditionally been utilized as a building block in the polymer industry and as a precursor for the synthesis of other chemical intermediates. However, a growing body of evidence suggests that this scaffold and its derivatives possess intriguing biological properties that warrant significant attention from the drug discovery community. The presence of both a carboxylic acid and a primary alcohol functionality provides a versatile platform for the synthesis of a diverse range of derivatives, including esters, amides, and hydroxamic acids, each with the potential for unique interactions with biological targets.

This guide will illuminate the path from the fundamental chemistry of 7-hydroxyheptanoic acid to its potential applications in treating a spectrum of human diseases, with a particular focus on inflammation and oncology.

Section 1: The Chemistry of 7-Hydroxyheptanoic Acid and its Derivatives

The synthetic accessibility of 7-hydroxyheptanoic acid and the ability to selectively modify its two functional groups are key to its potential in drug discovery.

Synthesis of the 7-Hydroxyheptanoic Acid Backbone

Several methods have been established for the synthesis of the 7-hydroxyheptanoic acid core. The choice of method often depends on the desired scale, cost, and available starting materials.

-

Oxidation of 1,7-Heptanediol: This is a common and direct approach where one of the primary alcohols of 1,7-heptanediol is selectively oxidized to a carboxylic acid.

-

Hydrogenation of 3-(2-Furyl) Acrylic Acid: This method involves the catalytic hydrogenation of 3-(2-furyl) acrylic acid, which leads to the opening of the furan ring to form the 7-hydroxyheptanoic acid structure.[1] This process can be carried out using a platinum catalyst.[1]

-

Biotransformation: Microbial or enzymatic transformations offer a green and often highly selective alternative for the production of 7-hydroxyheptanoic acid.

Derivatization Strategies: Unlocking Therapeutic Potential

The true power of 7-hydroxyheptanoic acid in drug discovery lies in its potential for derivatization. The carboxylic acid and hydroxyl groups serve as handles for the introduction of various pharmacophores to modulate activity, selectivity, and pharmacokinetic properties.

The synthesis of esters and amides from 7-hydroxyheptanoic acid is a straightforward approach to modify its physicochemical properties, such as lipophilicity, which can significantly impact cell permeability and target engagement.

Table 1: Synthetic Approaches for 7-Hydroxyheptanoic Acid Esters and Amides

| Derivative | Synthetic Method | Key Reagents |

| Esters | Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Amides | Amidation | Amine, Coupling Agents (e.g., HATU, DIEA) |

Experimental Protocol: Synthesis of Ethyl 7-Hydroxyheptanoate

This protocol provides a standard procedure for the esterification of 7-hydroxyheptanoic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-hydroxyheptanoic acid (1.0 eq) in absolute ethanol (excess).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hydroxamic acids are a particularly interesting class of derivatives due to their ability to chelate metal ions, a property that makes them potent inhibitors of various metalloenzymes, most notably histone deacetylases (HDACs).[2][3]

Experimental Protocol: Synthesis of 7-Hydroxyheptanoyl Hydroxamate

This protocol outlines a general method for the synthesis of a hydroxamic acid derivative from 7-hydroxyheptanoic acid.

-

Activation of Carboxylic Acid: In an inert atmosphere, dissolve 7-hydroxyheptanoic acid (1.0 eq) in a suitable solvent (e.g., DMF). Add a coupling agent such as ethyl chloroformate (1.1 eq) and a base like N-methylmorpholine (1.1 eq) at 0°C.

-

Hydroxylamine Reaction: To the activated acid, add a solution of hydroxylamine hydrochloride (1.5 eq) and a base (e.g., triethylamine, 1.5 eq) in DMF.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The crude product can be purified by recrystallization or column chromatography.

Section 2: Therapeutic Applications and Biological Mechanisms

The diverse derivatives of 7-hydroxyheptanoic acid have shown promise in several therapeutic areas, primarily driven by their anti-inflammatory and potential anti-cancer properties.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Long-chain hydroxy fatty acids have been shown to possess anti-inflammatory and anti-proliferative properties.[4] A key mechanism underlying these effects is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Diagram: Simplified NF-κB Signaling Pathway and Potential Inhibition by 7-Hydroxyheptanoic Acid Derivatives

Caption: Potential inhibition of the NF-κB pathway by 7-HHA derivatives.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This cell-based assay is a standard method to quantify the activity of the NF-κB pathway.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a luciferase reporter plasmid containing NF-κB response elements.

-

Compound Treatment: Treat the transfected cells with various concentrations of the 7-hydroxyheptanoic acid derivatives for a specified period.

-

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α or lipopolysaccharide (LPS).

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.[4][5][6][7][8]

Histone Deacetylase (HDAC) Inhibition: A Promising Anti-Cancer Strategy

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[9] Overexpression of certain HDACs is associated with various cancers, making them attractive targets for anti-cancer drug development.[2][9] Hydroxamic acid derivatives are well-established HDAC inhibitors, and the 7-hydroxyheptanoyl hydroxamate scaffold represents a promising starting point for the design of novel HDAC inhibitors.

Diagram: Mechanism of HDAC Inhibition

Caption: Chelation of the active site zinc ion by hydroxamate-based HDAC inhibitors.

Experimental Protocol: In Vitro HDAC Activity Assay

A variety of commercial kits are available for measuring HDAC activity. A general workflow is as follows:

-

Reaction Setup: In a microplate, combine the HDAC enzyme, a fluorogenic HDAC substrate, and various concentrations of the 7-hydroxyheptanoyl hydroxamate derivative.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Measurement: Measure the fluorescence intensity using a microplate reader. The inhibitory activity of the compound is determined by the reduction in the fluorescent signal.

Potential in Neurodegenerative Diseases

While less explored, derivatives of 7-hydroxyheptanoic acid, particularly amides, may hold potential as neuropharmacological agents.[10] The ability of small molecules to cross the blood-brain barrier and modulate neuronal pathways is of significant interest in the treatment of neurodegenerative diseases. Further research is warranted to explore the potential of 7-hydroxyheptanoic acid derivatives in this area.

Section 3: Future Directions and Conclusion

The exploration of 7-hydroxyheptanoic acid derivatives in drug discovery is still in its early stages, yet the preliminary evidence is compelling. The synthetic tractability of the scaffold, combined with the promising anti-inflammatory and potential anti-cancer activities, makes it an attractive starting point for the development of novel therapeutics.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of derivatives for specific biological targets.

-

Elucidation of specific molecular targets: Beyond the general suppression of NF-κB, identifying the direct protein targets of these compounds will be crucial for rational drug design.

-

In vivo efficacy studies: To validate the therapeutic potential of promising derivatives in relevant animal models of disease.

-

Exploration of other therapeutic areas: Investigating the potential of these derivatives in neurodegenerative diseases, metabolic disorders, and infectious diseases could uncover new applications.

References

-

Human serum-derived hydroxy long-chain fatty acids exhibit anti-inflammatory and anti-proliferative activity. (n.d.). PMC. Retrieved March 29, 2026, from [Link]

-

Dual Luciferase Reporter Assay for Measurement of NF-κB Activity. (n.d.). Bio-protocol. Retrieved March 29, 2026, from [Link]

-

NF-KBLUCIFERASE ASSAY. (2012, July 11). Bowdish Lab. Retrieved March 29, 2026, from [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020, January 12). PMC. Retrieved March 29, 2026, from [Link]

-

Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved March 29, 2026, from [Link]

- Preparation of 7-hydroxy heptanoic acid and derivatives thereof. (1960, October 4). Google Patents.

-

Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (2013, February 7). Bentham Science. Retrieved March 29, 2026, from [Link]

-

Hydroxamic acid derivatives 7d and 7p induce inhibition of histone deacetylase (HDAC) class I and II enzyme activity in THP-1 cells. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

-

Synthesis and anti-inflammatory effects of a series of novel 7-hydroxycoumarin derivatives. (2011). Sci-Hub. Retrieved March 29, 2026, from [Link]

- Preparation of 7-hydroxy heptanoic acid and derivatives thereof. (1960, October 4). Google Patents.

-

Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency. (2023, December 15). PubMed. Retrieved March 29, 2026, from [Link]

-

Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New[1]-Shogaol Derivatives. (2022, May 22). PMC. Retrieved March 29, 2026, from [Link]

-

Methods for synthesizing hydroxamic acids and their metal complexes. (2024, December 15). European Journal of Chemistry. Retrieved March 29, 2026, from [Link]

-

Histone deacetylase. (n.d.). Otava Chemicals. Retrieved March 29, 2026, from [Link]

-

7-Hydroxyheptanoic acid. (n.d.). NIST WebBook. Retrieved March 29, 2026, from [Link]

-

Methods for Hydroxamic Acid Synthesis. (n.d.). PMC. Retrieved March 29, 2026, from [Link]

-

Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

- Synthesis of hydroxamic acid derivatives. (2000, July 25). Google Patents.

-

Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. (2018, December 30). PMC. Retrieved March 29, 2026, from [Link]

-

7-Aminoheptanoic acid derivatives as potential neuropharmacological agents. I. (1972, July 15). PubMed. Retrieved March 29, 2026, from [Link]

-

7-hydroxyheptanoic acid (C7H14O3). (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

-

Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. (2026, February 12). Chemistry World. Retrieved March 29, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. bowdish.ca [bowdish.ca]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. turkjps.org [turkjps.org]

- 10. 7-Aminoheptanoic acid derivatives as potential neuropharmacological agents. I - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Toxicity and Safety Profiling of (S)-2-Amino-7-hydroxyheptanoic Acid: A Technical Whitepaper

Chemical Ontology & Therapeutic Utility

(S)-2-Amino-7-hydroxyheptanoic acid (CAS: 2136908-21-7) is a non-proteinogenic amino acid (NPAA) characterized by a seven-carbon aliphatic backbone terminating in a hydroxyl group[1]. In modern drug development, NPAAs are critical building blocks utilized to enhance the proteolytic stability, target selectivity, and pharmacokinetic profiles of peptide therapeutics and antibody-drug conjugates (ADCs)[2]. Recently, derivatives of this specific compound have been explored in the synthesis of advanced peptides targeting myostatin-related diseases and muscle dysfunction[3].

However, the structural divergence that makes NPAAs therapeutically valuable also introduces unique toxicological risks. Because (S)-2-Amino-7-hydroxyheptanoic acid shares structural homology with canonical amino acids—such as lysine (due to chain length) and serine (due to the hydroxyl moiety)—it carries the inherent risk of biological mimicry[4]. Rigorous in vitro safety profiling is therefore mandatory to ensure that its incorporation does not trigger off-target cellular toxicity.

Mechanistic Paradigms of NPAA Toxicity

The toxicity of aliphatic NPAAs in mammalian cells is rarely driven by acute chemical reactivity; rather, it is mediated by biochemical mimicry and metabolic disruption[5]. The primary mechanisms of NPAA-induced cellular stress include:

-

Translational Misincorporation: Aminoacyl-tRNA synthetases possess varying degrees of promiscuity. An NPAA structurally analogous to a canonical amino acid can be erroneously charged onto a tRNA and incorporated into nascent polypeptides[4]. This leads to protein misfolding, triggering the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress.

-

Mitochondrial Dysfunction: Certain NPAAs directly uncouple mitochondrial oxidative phosphorylation or disrupt the tricarboxylic acid (TCA) cycle, leading to a collapse in the mitochondrial membrane potential ( ΔΨm ), reactive oxygen species (ROS) generation, and subsequent apoptosis[5].

Mechanistic pathways of NPAA-induced cellular toxicity and mitochondrial stress.

Self-Validating Experimental Workflows

To accurately profile the safety of (S)-2-Amino-7-hydroxyheptanoic acid, we deploy a self-validating matrix of in vitro assays. As a Senior Application Scientist, I design these protocols not merely to generate data, but to establish causality through internal controls.

Protocol A: Competitive Cytotoxicity & Mitochondrial Stress Profiling

Standard cytotoxicity assays (e.g., MTT/Resazurin) often fail to identify the mechanism of cell death. This protocol isolates translational mimicry from direct chemical toxicity.

-

Step 1: Cell Seeding & Treatment: Seed HepG2 (hepatocellular carcinoma) and HEK-293 (human embryonic kidney) cells at 1×104 cells/well in 96-well plates. Treat with (S)-2-Amino-7-hydroxyheptanoic acid in a dose-response gradient (10 µM to 2 mM).

-

Step 2: Competitive Rescue (The Self-Validating Step): In parallel wells, co-incubate the NPAA gradient with a 5 mM molar excess of canonical amino acids (L-Lysine and L-Serine).

-

Causality & Logic: If the NPAA induces toxicity via competitive misincorporation at the tRNA synthetase level, flooding the system with the canonical counterpart will outcompete the NPAA and rescue cell viability[5]. If toxicity persists despite the rescue attempt, the mechanism is likely direct membrane or mitochondrial disruption.

-

-

Step 3: Mitochondrial Respiration Analysis: Utilize a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR).

-

Causality & Logic: NPAAs can mimic substrates in the TCA cycle. A drop in basal OCR prior to a drop in overall cell viability confirms that mitochondrial uncoupling is the primary upstream event of the observed toxicity.

-

Protocol B: Phase I Metabolic Stability & Clearance (LC-MS/MS)

The terminal hydroxyl group of (S)-2-Amino-7-hydroxyheptanoic acid is theoretically susceptible to oxidation (forming an aldehyde or carboxylic acid).

-

Step 1: Microsomal Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

-

Step 2: Cofactor Initiation: Initiate the reaction by adding an NADPH regenerating system.

-

Step 3: Quenching & Analysis: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Analyze parent compound depletion via LC-MS/MS.

-

Step 4: Minus-NADPH Control (The Self-Validating Step): Run a parallel incubation lacking NADPH.

-

Causality & Logic: The minus-NADPH control ensures that any observed degradation is strictly cytochrome P450-mediated metabolism. If the compound degrades in the absence of NADPH, it indicates spontaneous chemical instability (e.g., hydrolysis) rather than enzymatic clearance.

-

Protocol C: In Vitro Genotoxicity (Micronucleus Assay)

-

Step 1: Treatment & Cytokinesis Block: Treat CHO-K1 (Chinese Hamster Ovary) cells with the compound for 24 hours. Add Cytochalasin B (3 µg/mL) to inhibit cytokinesis, resulting in binucleated cells.

-

Step 2: Scoring: Stain with DAPI and score the frequency of micronuclei in 2,000 binucleated cells per condition.

-

Step 3: Clastogenic vs. Aneugenic Validation: Use Mitomycin C (direct DNA crosslinker) and Colchicine (spindle poison) as positive controls.

-

Causality & Logic: This self-validating control matrix proves the assay's sensitivity to both structural DNA damage (clastogen) and chromosomal segregation errors (aneugen), ensuring that a negative result for the NPAA is a true negative.

-

Self-validating in vitro safety screening workflow for unnatural amino acids.

Quantitative Safety Data Synthesis

While proprietary high-throughput screening data for (S)-2-Amino-7-hydroxyheptanoic acid is specific to individual pharmaceutical sponsors, the table below summarizes the expected baseline metrics and acceptance criteria for aliphatic hydroxyl-NPAAs based on validated industry thresholds[6][7].

| Assay / Parameter | Target Metric | Expected Baseline for Aliphatic NPAAs | Drug Development Acceptance Criteria |

| Cytotoxicity (HepG2) | IC50 | > 500 µM | >100 µM (Low acute toxicity) |

| Cytotoxicity (HEK-293) | IC50 | > 500 µM | >100 µM (Low renal toxicity) |

| Mitochondrial Toxicity | OCR Reduction | Minimal at < 250 µM | <20% reduction at therapeutic Cmax |

| Metabolic Stability (HLM) | Half-life ( T1/2 ) | 45 – 120 minutes | >60 minutes (Avoids rapid clearance) |

| Erythrocyte Hemolysis | Hemolysis % | < 2% at 200 µg/mL | <5% at highest tested concentration |

| Genotoxicity (MN Assay) | Micronucleus Fold Change | ≤1.5× background | Statistically insignificant vs. vehicle control |

Conclusion

The integration of (S)-2-Amino-7-hydroxyheptanoic acid into peptide therapeutics requires a sophisticated understanding of non-proteinogenic amino acid biology. By employing self-validating in vitro workflows—specifically utilizing competitive canonical amino acid rescue and cofactor-dependent metabolic controls—researchers can definitively separate benign structural modifications from those that induce translational misincorporation or mitochondrial toxicity. Adherence to these rigorous analytical standards ensures the safe translation of novel NPAA-containing compounds from the bench to preclinical in vivo models.

References

- (S)-2-Amino-7-hydroxyheptanoic acid - Advanced ChemBlocks, achemblock.com,

- WO2025070720A1 - ペプチド - Google P

- Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline, nih.gov,

- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC, nih.gov,

- Evaluating the In Vitro Activity and Safety of Modified LfcinB Peptides as Potential Colon Anticancer Agents, acs.org,

- Non-natural amino acids into LfcinB-derived peptides: effect in their proteolytic degradation and cytotoxic activity, royalsocietypublishing.org,

- The allogenic non-proteinogenic amino acid BMAA-based vaccine breaks up the immune tolerance against colorectal cancer, thno.org,

Sources

- 1. (S)-2-Amino-7-hydroxyheptanoic acid 95% | CAS: 2136908-21-7 | AChemBlock [achemblock.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. WO2025070720A1 - ãããã - Google Patents [patents.google.com]

- 4. The allogenic non-proteinogenic amino acid BMAA-based vaccine breaks up the immune tolerance against colorectal cancer [thno.org]

- 5. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

Unraveling the Metabolic Maze: A Technical Guide to the Putative Biochemical Pathways of (S)-2-Amino-7-hydroxyheptanoic Acid and Its Derivatives

Abstract

(S)-2-Amino-7-hydroxyheptanoic acid and its derivatives represent a class of non-proteinogenic amino acids with significant potential in drug development and biochemical research. Unlike their proteinogenic counterparts, the metabolic fate of these molecules is not well-documented in publicly available literature. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the putative biochemical pathways involving these compounds. By leveraging established principles of enzymology and metabolic network analysis, we propose several plausible catabolic and anabolic routes. Furthermore, this document offers detailed, field-proven experimental protocols and workflows, from in vitro enzyme assays to advanced stable isotope-resolved metabolomics, to empower researchers to elucidate and validate these hypothetical pathways.

Introduction: Navigating the Terra Incognita of a Non-Proteinogenic Amino Acid

The vast majority of biochemical research on amino acids has understandably focused on the 22 proteinogenic variants that form the building blocks of proteins.[1][2] However, a vast world of non-proteinogenic amino acids exists, many of which play crucial roles as metabolic intermediates, signaling molecules, and components of secondary metabolites.[3][4] (S)-2-Amino-7-hydroxyheptanoic acid, a chiral molecule with a seven-carbon backbone, an alpha-amino group, and a terminal hydroxyl group, falls into this less-explored category.

A thorough review of existing literature reveals a conspicuous absence of defined metabolic or signaling pathways for (S)-2-Amino-7-hydroxyheptanoic acid. This guide, therefore, adopts an investigative and predictive stance. We will proceed by first principles, drawing parallels with known metabolic pathways of structurally similar molecules, namely long-chain fatty acids and other non-proteinogenic amino acids. The objective is not to present a definitive map but to provide a robust starting point for discovery-oriented research.

Putative Metabolic Pathways: A Logic-Driven Exploration

Given the structure of (S)-2-Amino-7-hydroxyheptanoic acid, its metabolism is likely to intersect with pathways governing both amino acid and fatty acid catabolism. We propose two primary catabolic scenarios and one potential anabolic route.

Catabolic Pathway I: Intersection with Fatty Acid β-Oxidation

This proposed pathway commences with modifications to the carboxyl and amino termini, preparing the molecule for entry into the fatty acid oxidation spiral.

-

Step 1: Deamination. The initial step is likely the removal of the alpha-amino group, a common fate for amino acids entering catabolic pathways.[5] This reaction is catalyzed by aminotransferases (transaminases), which often exhibit broad substrate specificity.[6][7] The amino group is transferred to an α-keto acid (e.g., α-ketoglutarate), yielding glutamate and 2-keto-7-hydroxyheptanoic acid.

-

Step 2: Oxidation of the Terminal Hydroxyl Group. The terminal hydroxyl group could be oxidized to a carboxylic acid, a reaction often catalyzed by alcohol and aldehyde dehydrogenases. This would result in a dicarboxylic acid, 2-keto-heptanedioic acid.

-

Step 3: Activation to Acyl-CoA. The resulting dicarboxylic acid would then be activated by the attachment of coenzyme A (CoA) to one of the carboxyl groups, a prerequisite for β-oxidation.

-

Step 4: β-Oxidation. The resulting acyl-CoA would then undergo successive rounds of β-oxidation, yielding acetyl-CoA and succinyl-CoA, which can then enter the citric acid cycle.

Caption: Putative Catabolic Pathway I for (S)-2-Amino-7-hydroxyheptanoic acid.

Catabolic Pathway II: Leveraging ω-Oxidation

An alternative catabolic route could involve the ω-oxidation pathway, which typically acts on fatty acids in the endoplasmic reticulum.[8][9]

-

Step 1: ω-Hydroxylation. While our target molecule already possesses a hydroxyl group at the ω-1 position (C7), enzymes of the cytochrome P450 family (specifically CYP4 family) are known to hydroxylate the terminal (ω) carbon of fatty acids.[10] It is plausible that similar enzymes could act on the existing hydroxyl group or the terminal methyl group if the starting molecule were a derivative. Assuming the existing hydroxyl is the target, the pathway would proceed differently. A more likely scenario for ω-oxidation would be if the starting molecule was 2-aminoheptanoic acid, which would then be hydroxylated at the 7-position. For our target molecule, a more direct oxidation is likely as described in Pathway I. However, if we consider derivatives, ω-oxidation is a key consideration.

Let's assume a variant of this pathway where the initial deamination is followed by ω-oxidation-like steps.

-

Step 1: Deamination. As in Pathway I, an aminotransferase would convert the parent molecule to 2-keto-7-hydroxyheptanoic acid.

-

Step 2: Oxidation to Aldehyde. The terminal hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase.

-

Step 3: Oxidation to Carboxylic Acid. The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, forming a dicarboxylic acid.

-

Step 4: Entry into β-Oxidation. The resulting dicarboxylic acid can then be activated with CoA and enter the β-oxidation pathway.

Caption: Putative Catabolic Pathway II involving ω-oxidation-like steps.

Putative Anabolic/Signaling Pathways

Non-proteinogenic amino acids can also serve as precursors for the synthesis of other molecules or act as signaling molecules themselves.[11]

-

Precursor for Novel Metabolites: (S)-2-Amino-7-hydroxyheptanoic acid could be a substrate for enzymes that catalyze further modifications, such as glycosylation of the hydroxyl group or acylation of the amino group, leading to the formation of novel bioactive molecules.

-

Signaling Molecule: The molecule itself, or a derivative, could interact with cellular receptors or enzymes to modulate signaling pathways. This is highly speculative but a common role for non-proteinogenic amino acids.

Experimental Workflows for Pathway Elucidation

Validating these putative pathways requires a systematic and multi-faceted experimental approach. The following workflows provide a roadmap for researchers.

In Vitro Enzyme Assays

The initial step is to identify enzymes capable of acting on (S)-2-Amino-7-hydroxyheptanoic acid.

Objective: To identify and characterize enzymes that catalyze the initial steps of the proposed catabolic pathways.

Methodology:

-

Enzyme Selection:

-

Assay Setup:

-

Prepare a reaction mixture containing the purified enzyme, (S)-2-Amino-7-hydroxyheptanoic acid, and necessary cofactors (e.g., pyridoxal 5'-phosphate for aminotransferases, NAD+/NADP+ for dehydrogenases).[14]

-

Incubate at an optimal temperature and pH for the enzyme.

-

-

Product Detection and Quantification:

-

Use LC-MS or GC-MS to detect the formation of the expected products (e.g., 2-keto-7-hydroxyheptanoic acid).

-

Quantify the product to determine enzyme kinetics (Km and Vmax).

-

-

High-Throughput Screening:

-

For broader screening, a mass spectrometry imaging-based assay can be employed to test a larger number of putative enzymes.[15]

-

Caption: Workflow for in vitro enzyme assays.

Stable Isotope-Resolved Metabolomics (SIRM)

SIRM is a powerful technique for tracing the metabolic fate of a compound in a complex biological system.[16][17][18]

Objective: To trace the carbon and nitrogen atoms from (S)-2-Amino-7-hydroxyheptanoic acid through metabolic pathways in a cellular or organismal context.

Methodology:

-

Synthesis of Labeled Substrate: Synthesize (S)-2-Amino-7-hydroxyheptanoic acid with stable isotopes, such as ¹³C and/or ¹⁵N.

-

Experimental System: Choose an appropriate model system (e.g., cell culture, tissue slice, or whole organism).

-

Labeling Experiment: Introduce the labeled substrate into the system and incubate for a defined period.

-

Metabolite Extraction: Quench metabolism and extract metabolites from the biological samples.[19]

-

LC-MS/MS or GC-MS Analysis: Analyze the extracts to identify and quantify labeled downstream metabolites.

-

Pathway Reconstruction: Use the pattern of isotope incorporation into different metabolites to reconstruct the active metabolic pathways.[20][21]

Caption: Workflow for Stable Isotope-Resolved Metabolomics (SIRM).

Quantitative Data Summary

While direct quantitative data for the metabolism of (S)-2-Amino-7-hydroxyheptanoic acid is unavailable, the following table provides representative kinetic parameters for enzymes that may be involved in its metabolism, acting on analogous substrates. This data can serve as a benchmark for initial experimental design.

| Enzyme Class | Example Enzyme | Substrate Analog | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Aminotransferase | Branched-chain amino acid aminotransferase | Leucine | 0.5 - 2.0 | 10 - 50 | [12] |

| Alcohol Dehydrogenase | Horse Liver ADH | Heptanol | 0.1 - 0.5 | 5 - 15 | Generic Data |

| Aldehyde Dehydrogenase | Yeast ALDH | Heptanal | 0.01 - 0.1 | 2 - 8 | Generic Data |

| Cytochrome P450 | CYP4A11 | Lauric Acid | 0.01 - 0.05 | 0.1 - 0.5 |

Conclusion and Future Directions

The biochemical pathways of (S)-2-Amino-7-hydroxyheptanoic acid and its derivatives remain an open field of investigation. This guide provides a theoretically grounded and experimentally practical framework for elucidating these pathways. By combining predictive pathway analysis with robust experimental workflows, researchers can begin to map the metabolic fate of this intriguing class of non-proteinogenic amino acids. Future work should focus on identifying the specific enzymes and genes responsible for these metabolic transformations, which will be critical for understanding their physiological roles and for their potential application in drug development. The methodologies outlined herein, particularly SIRM, will be indispensable in these efforts.

References

-

Chuang, S. S., & Chen, C. S. (2000). Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein. Archives of biochemistry and biophysics, 379(1), 143–150. [Link]

-

Fan, T. W., Lane, A. N., & Higashi, R. M. (2014). Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS. Methods in molecular biology (Clifton, N.J.), 1198, 147–167. [Link]

-

Arome Science. (2025, March 21). Key Stages of the Metabolomics Workflow. Arome Science. [Link]

-

Bueschl, C., Krska, R., & Kluger, B. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Metabolites, 2(4), 938–964. [Link]

-

Allen, M. (n.d.). Omega Oxidation of Fatty Acids: Steps & Significance. Allen. [Link]

-

Lee, S. Y., & Liao, J. C. (2020). Multisubstrate specificity shaped the complex evolution of the aminotransferase family across the tree of life. Proceedings of the National Academy of Sciences of the United States of America, 117(1), 253–261. [Link]

-

Dewangan, N. (2023, October 20). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. Microbe Notes. [Link]

-

Wikipedia. (n.d.). Cytochrome P450 omega hydroxylase. In Wikipedia. Retrieved April 1, 2026, from [Link]

-

Fan, T. W., Lane, A. N., & Higashi, R. M. (2014). Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS. Methods in molecular biology (Clifton, N.J.), 1198, 147–167. [Link]

-

Wikipedia. (n.d.). Omega oxidation. In Wikipedia. Retrieved April 1, 2026, from [Link]

-

Creek, D. J., Chokkathukalam, A., & Breitling, R. (2011). Nontargeted Elucidation of Metabolic Pathways Using Stable-Isotope Tracers and Mass Spectrometry. Analytical chemistry, 83(22), 8480–8487. [Link]

-

Fuchikami, Y., Ito, K., & Yoshimura, T. (1998). A mutant D-amino acid aminotransferase with broad substrate specificity: construction by replacement of the interdomain loop Pro119-Arg120-Pro121 by Gly-Gly-Gly. The Journal of biochemistry, 124(4), 843–849. [Link]

-

Palm, W., & Thompson, C. B. (2017). Stable isotope tracers for metabolic pathway analysis. Methods in molecular biology (Clifton, N.J.), 1601, 161–175. [Link]

-

Liu, X., & Zhang, A. (2020). Guide to Metabolomics Analysis: A Bioinformatics Workflow. International journal of molecular sciences, 21(23), 9079. [Link]

-

ResearchGate. (n.d.). The workflow of the pathway-based metabolomics data analysis. [Link]

-

Li, S., & Li, X. (2024). Metabolomics-driven approaches for identifying therapeutic targets in drug discovery. Journal of Pharmaceutical Analysis, 14(11), 100518. [Link]

-

Spectroscopy Online. (2026, March 29). Metabolomics Workflows: Combining Untargeted Discovery-Based and Targeted Confirmation Approaches for Mining Metabolomics Data. Spectroscopy Online. [Link]

-

Lee, S. Y., & Liao, J. C. (2024, March 19). Multi-substrate specificity shaped the complex evolution of the aminotransferase family across the tree of life. bioRxiv. [Link]

-

Frontiers. (n.d.). Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate. Frontiers in Microbiology. [Link]

-

Bio-protocol. (2014, May 5). Amino Acid Racemase Enzyme Assays. Bio-protocol, 4(9), e1115. [Link]

-

ResearchGate. (2025, September 19). Mass spectrometry imaging-based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized enzyme. [Link]

-

Hudson, G. A., & Mitchell, T. A. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical reviews, 120(6), 3161–3209. [Link]

-

Hudson, G. A., & Mitchell, T. A. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical reviews, 120(6), 3161–3209. [Link]

-

Bisswanger, H. (2011). 3 Enzyme Assays. In Practical Enzymology (pp. 129-231). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Hilaris Publisher. (2021, November 29). Editorial Note on Non-proteinogenic Amino Acids and Human Nutrition. Journal of Nutrition & Food Sciences, 11(S9), 1-2. [Link]

-

Wikipedia. (n.d.). 5-Hydroxyeicosanoid dehydrogenase. In Wikipedia. Retrieved April 1, 2026, from [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. In Wikipedia. Retrieved April 1, 2026, from [Link]

-

MDPI. (2025, November 21). Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids. International Journal of Molecular Sciences, 26(23), 6723. [Link]

-

He, M., & Yang, S. Y. (2010). Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases. The Journal of biological chemistry, 285(19), 14690–14697. [Link]

-

Tyni, T., & Pihko, H. (1999). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Acta paediatrica (Oslo, Norway : 1992), 88(3), 237–245. [Link]

-

ResearchGate. (n.d.). Activities of main enzymes involved in branched amino acids catabolism... [Link]

-

Lecturio. (2025, April 24). Catabolism of Amino Acids. Lecturio. [Link]

-

Lirias. (n.d.). Further Characterization of the Peroxisomal 3-Hydroxyacyl-Coa Dehydrogenases from Rat Liver. [Link]

-

ResearchGate. (n.d.). Proposed scheme for the formation of long-chain 3- hydroxydicarboxylic acids. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

RTI International. (n.d.). Synthesis and Resolution of 2-Hydroxyheptanoic Acid. [Link]

-

PMC. (n.d.). Synthesis of Acids and Amino Acids by Selective Oxidation of Primary Hydroxyl Groups to Carboxylic acids in Sugars. [Link]

Sources

- 1. Biosynthetic Pathways to Nonproteinogenic α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]